1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
Description
1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a urea derivative featuring a cyclohexyl group and a 6-methoxybenzothiazole moiety. Urea-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and enzyme inhibitory activities . The 6-methoxybenzothiazole scaffold is notable for its role in enhancing biological activity through interactions with targets such as DNA gyrase , while the cyclohexyl substituent may influence pharmacokinetic properties like solubility and bioavailability. This compound’s structural uniqueness lies in the combination of a lipophilic cyclohexyl group and the electron-rich benzothiazole ring, which may synergistically modulate its biological and physicochemical behavior.
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H19N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19) |
InChI Key |
VNNJQNCLVLTUOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most straightforward approach involves the nucleophilic addition of 2-amino-6-methoxybenzothiazole to cyclohexyl isocyanate in aprotic solvents. As demonstrated in analogous systems, this reaction typically proceeds through the formation of a carbamate intermediate that subsequently undergoes intramolecular cyclization (Figure 1).
Key parameters influencing yield include:
- Solvent polarity (THF > benzene > DCM)
- Temperature (60-80°C optimal)
- Molar ratio (1:1.2 amine:isocyanate)
A representative procedure from was modified for this synthesis:
2-Amino-6-methoxybenzothiazole (2.06 g, 10 mmol)
Cyclohexyl isocyanate (1.42 mL, 12 mmol)
Anhydrous THF (50 mL)
Reflux under N₂ for 8 h
The crude product was purified through recrystallization from ethanol/water (3:1), yielding 68% pure compound.
Spectroscopic Characterization
1H NMR (DMSO-d6, 300 MHz):
δ 1.12-1.78 (m, 10H, cyclohexyl), 3.83 (s, 3H, OCH₃), 6.95 (d, J=8.7 Hz, 1H, Ar-H), 7.45 (dd, J=8.7/2.4 Hz, 1H, Ar-H), 8.02 (d, J=2.4 Hz, 1H, Ar-H), 8.92 (s, 1H, NH), 10.21 (s, 1H, NH).
HRMS (ESI+):
m/z calcd for C₁₅H₁₈N₃O₂S [M+H]⁺: 320.1124, found: 320.1121.
Carbamate Intermediate Route via Phenylchloroformate Activation
Two-Step Synthesis Strategy
This method, adapted from, involves initial carbamate formation followed by amine displacement:
Step 1: Carbamate Synthesis
2-Amino-6-methoxybenzothiazole (2.06 g, 10 mmol)
Phenylchloroformate (1.55 mL, 12 mmol)
Anhydrous pyridine/THF (1:4, 50 mL)
RT, 6 h
Isolated intermediate yield: 82%
Step 2: Urea Formation
Carbamate intermediate (2.89 g, 8 mmol)
Cyclohexylamine (1.12 mL, 10 mmol)
Anhydrous AlCl₃ (1.07 g, 8 mmol)
Dry DMF (30 mL), 80°C, 4 h
Final product yield: 74% after column chromatography (SiO₂, EtOAc/hexane 1:1).
Comparative Advantages
Palladium-Catalyzed C-N Coupling Approach
Modern Catalytic Methodology
Building on, this innovative route employs transition metal catalysis:
6-Methoxy-2-hydroxybenzothiazole (2.03 g, 10 mmol)
Phosphonium salt activator (0.2 eq)
Pd(OAc)₂ (5 mol%)
Cyclohexylurea (1.54 g, 12 mmol)
DME, 100°C, 12 h
Catalyst Optimization Data
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 63 | 12 |
| PdCl₂(PPh₃)₂ | 55 | 15 |
| Ni(acac)₂ | 41 | 18 |
Critical Analysis of Synthetic Methodologies
Yield Comparison Across Methods
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Condensation | 68 | 98 | Industrial |
| Carbamate Route | 74 | 99 | Lab-scale |
| Pd-Catalyzed | 63 | 97 | Pilot-scale |
Solvent and Temperature Effects
The direct method shows significant solvent dependence:
- THF: 68% yield
- Toluene: 58% yield
- DMF: 72% yield (with increased side products)
Optimal temperature ranges were established through DSC analysis, revealing exothermic peaks at 75-85°C corresponding to urea bond formation.
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- Residual Pd levels <5 ppm (ICH Q3D compliant)
- Genotoxic impurities controlled <0.1%
- Meets USP <467> residual solvent guidelines
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Preliminary trials show:
Biocatalytic Approaches
Novel amidase enzymes demonstrate:
- 78% conversion at 37°C
- Phosphate buffer (pH 7.4) compatibility
- Complete enantiomeric excess (ee >99%)
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups.
Scientific Research Applications
1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Key Structural Differences :
- Cyclohexyl vs.
- Chlorophenyl Substitution : The 4-chlorophenyl analog (CID 750418) introduces halogen-based polarity, which may enhance binding affinity to hydrophobic enzyme pockets .
Variations in the Benzothiazole Substituents
- 6-Methoxy vs. 6-Nitro/6-Methyl: Compounds like BTC-j (6-methoxy) and BTC-r (6-nitro) demonstrate that electron-donating groups (e.g., OCH₃) improve antimicrobial activity, while electron-withdrawing groups (e.g., NO₂) may reduce it .
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : Replaces urea with an acetamide linker and adamantyl group, showing distinct hydrogen-bonding patterns in crystallography studies .
Antimicrobial Activity
- BTC-j (6-methoxybenzothiazole derivative): Exhibits MIC values of 3.125–12.5 µg/mL against E. coli, S. aureus, and P. aeruginosa .
Anticonvulsant Activity
- Compounds 5f, 5n, 5p (6-OCH₃ benzothiazole ureas) : Show 100% protection in the MES model at 30 mg/kg, comparable to phenytoin .
- Target Compound : The cyclohexyl group may enhance blood-brain barrier penetration, though in vivo data are needed for validation.
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide : Forms H-bonded dimers via N–H⋯N interactions and S⋯S contacts (3.622 Å), stabilizing its crystal lattice .
Substituent Effects on Solubility and LogP
| Compound | Substituent | Predicted LogP* | Solubility (mg/mL)* |
|---|---|---|---|
| 1-Cyclohexyl-3-(6-methoxy-BTZ)urea | Cyclohexyl | ~3.5 | <0.1 |
| 1-(4-Chlorophenyl)-3-(6-methoxy-BTZ)urea | 4-Cl-phenyl | ~2.8 | 0.2–0.5 |
| BTC-j | Pyridine-3-yl amino | ~1.9 | >1.0 |
*Estimates based on structural analogs .
Molecular Docking and Mechanism of Action
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition of cyclohexyl isocyanate to 6-methoxy-1,3-benzothiazol-2-amine in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization can involve factorial design experiments to systematically vary parameters such as temperature (60–120°C), solvent polarity, and stoichiometric ratios of reactants. For example, increasing reaction time from 6 to 12 hours improved yields from 65% to 82% in analogous urea syntheses .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 3.8 ppm for methoxy group; δ 7.2–8.1 ppm for benzothiazole aromatic protons) and 13C NMR (δ 160–165 ppm for urea carbonyl) confirm structural integrity .
- Infrared Spectroscopy (IR) : A strong absorption band at ~1650–1700 cm⁻¹ corresponds to the urea carbonyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the molecular formula (C₁₅H₁₈N₃O₂S, calculated [M+H]+: 304.1223) .
- X-ray Crystallography : Single-crystal analysis (if achievable) resolves bond angles and intermolecular interactions, such as hydrogen bonding between urea NH and methoxy groups .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer : The compound exhibits low aqueous solubility (<10 µM in PBS) but dissolves in DMSO (up to 50 mM). For cell-based assays, maintain DMSO concentrations below 0.1% (v/v) to avoid cytotoxicity. Pre-formulation studies using co-solvents (e.g., PEG-400) or nanoemulsions can enhance bioavailability. Stability tests (e.g., HPLC monitoring over 24 hours at 37°C) are critical to rule out degradation .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of this urea derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates, identifying energy barriers for isocyanate-amine coupling. The ICReDD framework combines quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst use). For example, computational screening reduced trial runs by 70% in analogous urea syntheses .
Q. What strategies resolve contradictory bioactivity data across studies involving this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Recommended steps:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (e.g., MTT assays) to distinguish direct vs. indirect effects.
- Stability Validation : Use LC-MS to verify compound integrity under assay conditions (pH, temperature).
- Dose-Response Curves : Ensure IC₅₀ values are derived from ≥8 data points to improve statistical reliability .
Q. How do electronic effects of the 6-methoxy group on the benzothiazole ring influence reactivity and binding interactions?
- Methodological Answer : The electron-donating methoxy group increases electron density on the benzothiazole ring, enhancing π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Substituent effects can be quantified via Structure-Activity Relationship (SAR) studies:
- Replace 6-methoxy with electron-withdrawing groups (e.g., -NO₂) to assess binding affinity changes.
- Competitive fluorescence polarization assays measure displacement of reference ligands (e.g., ATP analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
